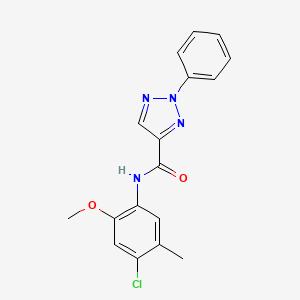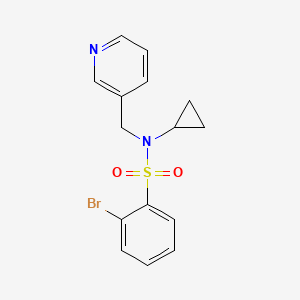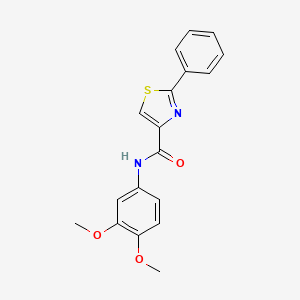
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, also known as CMT-3, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and bone diseases.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMPs, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide prevents the breakdown of ECM proteins, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide a potential treatment for bone diseases such as osteoporosis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.
Future Directions
There are numerous future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide. One potential area of research is the development of novel derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide that possess improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide for the treatment of various diseases. Finally, there is a need for more research into the potential side effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, in order to better understand its safety profile.
Synthesis Methods
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to possess potent anti-tumor properties, with the ability to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-8-14(16(24-2)9-13(11)18)20-17(23)15-10-19-22(21-15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYANSQTGOAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)

![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)

![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)